molecular formula C11H17NO3 B181975 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol CAS No. 5653-66-7

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol

Cat. No.: B181975
CAS No.: 5653-66-7
M. Wt: 211.26 g/mol
InChI Key: QSUCQAULQIAOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a synthetic compound characterized by a phenethylamine backbone substituted with methoxy groups at the 3- and 4-positions of the aromatic ring and a methylamino group at the ethanol side chain. It is frequently utilized as a lignin model compound in catalytic depolymerization and organic electrolysis studies to mimic β-O-4 lignin linkages . Its structure (C11H17NO3) enables investigations into bond cleavage mechanisms under various reaction conditions, such as hydrogenolysis and acid catalysis .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCQAULQIAOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961983
Record name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-66-7, 41787-64-8
Record name Normacromerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known as Normacromerine, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇NO₃. It features a phenethylamine core structure, which is characteristic of various psychoactive substances. The compound includes a 3,4-dimethoxyphenyl group attached to a methylaminoethanol moiety, contributing to its unique properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • From Veratraldehyde : This method involves the reaction of veratraldehyde with methylamine in the presence of reducing agents.
  • One-Pot Reactions : Various synthetic pathways have been explored, including multi-component reactions that yield this compound alongside other derivatives.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that increasing concentrations of these compounds lead to a marked decrease in absorbance at 517 nm, indicating strong antioxidant activity .

Neuropharmacological Effects

This compound has been associated with psychoactive effects similar to those of mescaline and psilocin. Its structural similarity to phenethylamines suggests it may influence serotonin receptors, potentially affecting mood and cognition .

Comparative Analysis with Related Compounds

A comparative table highlights the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3,4-Methylenedioxymethamphetamine (MDMA) Contains methylenedioxy groupKnown for empathogenic effects
1-(2,5-Dimethoxyphenyl)-2-(methylamino)ethanol Different methoxy positionsExhibits different psychoactive properties
3,4-Dimethoxyphenethylamine Lacks hydroxyl groupMore potent stimulant properties

The uniqueness of this compound lies in its specific methoxy positioning and the presence of the ethanolamine group. These features may influence its biological activity differently compared to other compounds in this category.

Case Studies and Research Findings

Recent studies have investigated the structure-activity relationship (SAR) of phenethylamine derivatives. Findings suggest that modifications at specific positions on the aromatic ring can significantly alter biological activity. For instance:

  • Alkoxy Substituents : Compounds with alkoxy groups at the 3 and 4 positions tend to exhibit enhanced lipophilicity and biological activity compared to their hydrophilic counterparts .
  • Amino Group Variations : The presence of primary or secondary amino functional groups is generally tolerated; however, tertiary amines often lead to reduced activity due to steric hindrance .

Comparison with Similar Compounds

Structural Analogues in Adrenergic Agonists
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol - C11H17NO3 3,4-Dimethoxyphenyl; methylamino ethanol Lignin model compound; research tool for catalytic degradation .
Phenylephrine 61-76-7 C9H13NO2 3-Hydroxyphenyl; methylamino ethanol α1-adrenergic agonist; decongestant .
Norepinephrine 51-41-2 C8H11NO3 3,4-Dihydroxyphenyl; amino ethanol Endogenous catecholamine; β1-adrenergic agonist .
DL-Adrenaline (Epinephrine) 329-65-7 C9H13NO3 3,4-Dihydroxyphenyl; methylamino ethanol Non-selective adrenergic agonist; treats anaphylaxis .

Key Differences :

  • Substituent Effects: The methoxy groups in the target compound reduce polarity compared to hydroxylated analogs like norepinephrine, impacting solubility and receptor binding. Methoxy groups also enhance stability against oxidative degradation .
  • Biological Activity: Unlike phenylephrine and adrenaline, the target compound lacks direct therapeutic use but shares structural motifs with β-adrenoceptor agonists (e.g., TA-064 in ), which feature ethylamino extensions for enhanced receptor affinity .
Lignin Model Compound Analogues
Compound Name CAS Number Molecular Formula Key Features Degradation Studies
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol (L-3b) - C17H20O6 β-O-4 linkage; dimethoxy and methoxy substituents Hydrogenolysis studies; 85% conversion using PdCu/HT catalysts .
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (L4) 10535-17-8 C18H22O6 Propanediol backbone; erythro:threo diastereomers Electrolytic degradation; 72% yield of guaiacol under optimized conditions .

Key Differences :

  • Backbone Complexity: The target compound’s ethanol chain simplifies reactivity compared to propanediol derivatives like L4, which exhibit diastereomer-dependent degradation pathways .
  • Catalytic Response: L-3b and L4 show higher susceptibility to hydrogenolysis than the target compound due to their β-O-4 ether linkages, a focus in lignin valorization .
Pharmaceutical Derivatives and Impurities
Compound Name CAS Number Molecular Formula Structural Features Relevance
Verapamil Impurity F (Freebase) 34245-14-2 C17H26N2O2 Dimethoxyphenyl; isopropyl; methylamino nitrile Calcium channel blocker impurity; highlights nitrile group’s metabolic resistance .
2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol 37771-28-1 C11H15NO3 Schiff base; imine linkage Research intermediate; lower stability than ethanolamine analogs .

Key Differences :

  • Functional Groups: The target compound’s ethanolamine moiety contrasts with Verapamil derivatives’ nitrile groups, affecting pharmacokinetics (e.g., lipophilicity, metabolic clearance) .
  • Stability: Schiff base analogs (e.g., 37771-28-1) are prone to hydrolysis, limiting their utility compared to the stable methylamino ethanol structure .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, and how can reaction yields be maximized?

The synthesis of this compound typically involves multi-step reactions, such as:

  • Condensation : Reacting 3,4-dimethoxybenzaldehyde with nitroethane followed by reduction to form the phenethylamine backbone .
  • Reductive Amination : Using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) to introduce the methylamino group .
  • Solvent Optimization : Ethanol or methanol with catalytic acid (e.g., acetic acid) improves yield by stabilizing intermediates .
    Yield maximization requires precise stoichiometric ratios, controlled pH (6–7), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with methoxy protons resonating at δ 3.7–3.9 ppm and aromatic protons at δ 6.7–7.1 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities, while ESI-MS detects the molecular ion peak at m/z 225 [M+H]⁺ .
  • FT-IR : Stretching vibrations for -OH (~3400 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .

Q. How do environmental factors (pH, temperature, light) influence the stability of this compound?

  • pH Sensitivity : Degrades rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the methylamino group .
  • Thermal Stability : Store at 2–8°C; prolonged exposure to >25°C accelerates racemization and oxidation .
  • Light Sensitivity : UV/Vis exposure induces photodegradation; amber glassware or light-blocking containers are recommended .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic resolution .
  • Circular Dichroism (CD) : Monitors enantiomeric excess (ee) by tracking Cotton effects at 220–250 nm .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

  • Substituent Modification : Replace methoxy groups with halogens (e.g., Cl) to increase lipophilicity and blood-brain barrier penetration .
  • Methylamino Group Optimization : Introduce bulkier alkyl groups (e.g., ethyl) to modulate receptor binding affinity .
  • In Vitro Assays : Test derivatives against adrenergic receptors (α/β subtypes) using radioligand binding assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to β2-adrenergic receptors (PDB ID: 2RH1), focusing on hydrogen bonds with Ser203/Ser207 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .
  • QSAR Models : CoMFA/CoMSIA correlates electronic parameters (HOMO/LUMO) with vasodilation activity .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved?

  • Receptor Subtype Selectivity : Perform functional assays (cAMP accumulation for β2 vs. Ca²⁺ flux for α1 receptors) .
  • Tissue-Specific Studies : Isolated rat aorta (α1-mediated vasoconstriction) vs. tracheal smooth muscle (β2-mediated relaxation) .
  • Allosteric Modulation : Use Schild analysis to differentiate competitive vs. non-competitive interactions .

Q. What methodologies are recommended for impurity profiling during large-scale synthesis?

  • HPLC-DAD/ELSD : Quantifies residual solvents (e.g., ethanol) and byproducts like 3,4-dimethoxyphenylacetone (<0.15% w/w) .
  • GC-MS Headspace Analysis : Detects volatile impurities (e.g., methylamine) with DB-5MS columns .
  • Stability-Indicating Methods : Forced degradation (heat, light, oxidation) identifies degradation products .

Q. Are there green chemistry approaches to improve the sustainability of its synthesis?

  • Biocatalysis : Immobilized transaminases convert ketone precursors to enantiopure amine products in aqueous media .
  • Solvent Recycling : Ethanol recovery via distillation reduces waste .
  • Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. 24 hours) and energy use by 40% .

Q. What are emerging research directions for this compound?

  • Neuroprotective Effects : In vitro models of Parkinson’s disease (SH-SY5Y cells) assess dopamine receptor modulation .
  • Polypharmacology : Dual-targeting α1/β2 receptors for hypertension and asthma .
  • Environmental Impact : Biodegradation studies using Pseudomonas spp. to evaluate ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.